

Application Notes and Protocols for DB-PEG4-Triethoxysilane Nanoparticle Coating

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Compound of Interest

Compound Name: *DBCO-PEG4-triethoxysilane*

Cat. No.: *B8104338*

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Introduction

DBCO-PEG4-triethoxysilane is a heterobifunctional linker designed for the surface modification of nanoparticles, particularly those with hydroxyl groups on their surface, such as silica and metal oxide nanoparticles. This linker is comprised of three key components:

- **Dibenzocyclooctyne (DBCO):** A strained alkyne that participates in highly efficient and specific copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) with azide-functionalized molecules. This allows for the covalent attachment of a wide range of biomolecules, including peptides, proteins, antibodies, and nucleic acids, in a bioorthogonal manner.
- **Polyethylene Glycol (PEG4) Spacer:** A short, hydrophilic four-unit polyethylene glycol linker. The PEG spacer enhances the water solubility of the functionalized nanoparticles, reduces non-specific protein adsorption (opsonization), which can increase their circulation time in vivo, and provides a flexible spacer to minimize steric hindrance for subsequent conjugation reactions.
- **Triethoxysilane Group:** This functional group enables the covalent attachment of the linker to surfaces rich in hydroxyl groups, such as silica, glass, and various metal oxides. The attachment occurs through hydrolysis of the ethoxy groups to form reactive silanols, followed by a condensation reaction with the surface hydroxyls to form stable siloxane bonds.

This combination of features makes **DBCO-PEG4-triethoxysilane** an invaluable tool for the development of targeted drug delivery systems, advanced imaging agents, and other nanotherapeutics.

Data Presentation

The following tables summarize typical quantitative data obtained during the functionalization of silica nanoparticles with **DBCO-PEG4-triethoxysilane** and subsequent bioconjugation.

Table 1: Physicochemical Characterization of Nanoparticles. This table illustrates the expected changes in hydrodynamic diameter and zeta potential of silica nanoparticles after surface modification with **DBCO-PEG4-triethoxysilane**. The increase in size is attributed to the addition of the PEG-linker, while the change in zeta potential indicates successful surface coating.^{[1][2]}

Nanoparticle Sample	Average Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Bare Silica Nanoparticles	100 ± 2	0.15	-35 ± 3
DBCO-PEG4-Silane Coated Nanoparticles	115 ± 3	0.18	-25 ± 4

Table 2: Quantification of DBCO Functionalization. This table provides representative data for quantifying the number of reactive DBCO groups on the nanoparticle surface using common analytical techniques.^{[3][4]}

Quantification Method	Molar Extinction Coefficient (for DBCO)	Measured Value	Calculated DBCO Groups per Nanoparticle
UV-Vis Spectroscopy	~10,000 M ⁻¹ cm ⁻¹ at 309 nm	Decrease in absorbance at 309 nm upon reaction with excess azide	~1500
Fluorescence Assay (Anthracene-azide)	-	Fluorescence intensity at specific excitation/emission wavelengths	~1600

Experimental Protocols

Protocol 1: Coating of Silica Nanoparticles with DBCO-PEG4-triethoxysilane

This protocol details the steps for the covalent attachment of **DBCO-PEG4-triethoxysilane** onto the surface of silica nanoparticles. The process involves the hydrolysis and condensation of the triethoxysilane group.

Materials:

- Silica nanoparticles (e.g., 10 mg/mL in ethanol)
- **DBCO-PEG4-triethoxysilane**
- Anhydrous ethanol
- Ammonium hydroxide solution (30%)
- Reaction vessel (e.g., round-bottom flask)
- Stir plate and stir bar
- Centrifuge

Procedure:

- **Nanoparticle Dispersion:** Disperse the silica nanoparticles in anhydrous ethanol to a final concentration of 1 mg/mL in a reaction vessel. Sonicate the suspension for 15 minutes to ensure a homogeneous dispersion.
- **Silane Addition:** To the nanoparticle suspension, add **DBCO-PEG4-triethoxysilane**. A typical starting point is a 10-fold molar excess of the silane relative to the estimated number of silanol groups on the nanoparticle surface.
- **Hydrolysis and Condensation:** Add a catalytic amount of ammonium hydroxide solution (e.g., 5% of the total volume) to the reaction mixture to catalyze the hydrolysis of the triethoxysilane groups.
- **Reaction:** Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
- **Purification:** After the reaction is complete, collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
- **Washing:** Remove the supernatant and wash the nanoparticle pellet three times with anhydrous ethanol to remove unreacted silane and other byproducts. After the final wash, resuspend the nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) for the next step.

Protocol 2: Click Chemistry Conjugation of Azide-Modified Molecules

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized nanoparticles and an azide-modified molecule (e.g., a targeting peptide, fluorescent dye).

Materials:

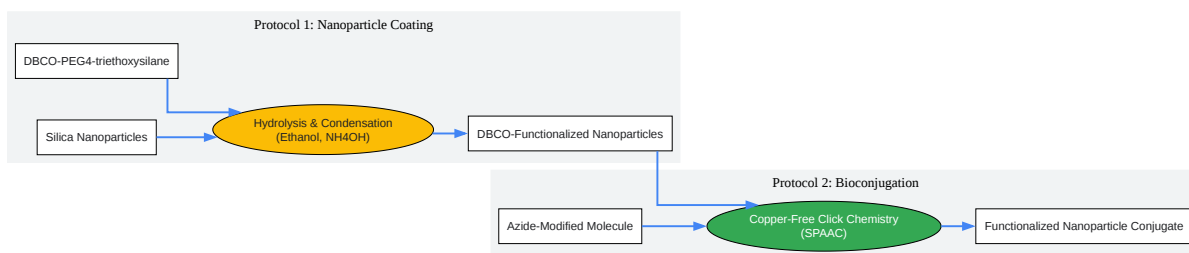
- DBCO-functionalized silica nanoparticles (from Protocol 1)
- Azide-modified molecule of interest

- Phosphate-buffered saline (PBS), pH 7.4
- Reaction tube (e.g., microcentrifuge tube)
- Orbital shaker or rotator

Procedure:

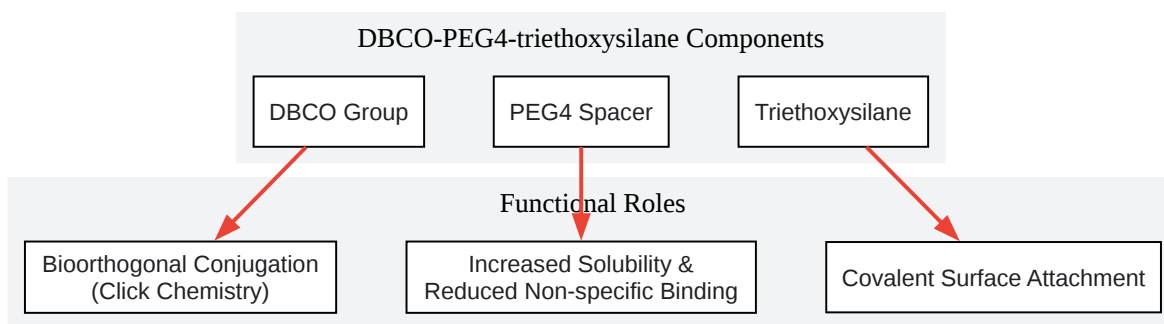
- **Prepare Nanoparticle Suspension:** Resuspend the purified DBCO-functionalized nanoparticles in PBS (pH 7.4) to a concentration of 1 mg/mL.
- **Prepare Azide-Molecule Solution:** Dissolve the azide-modified molecule in PBS at a concentration that provides a 5- to 10-fold molar excess relative to the number of DBCO groups on the nanoparticles.
- **Click Reaction:** Add the azide-modified molecule solution to the nanoparticle suspension.
- **Incubation:** Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing on an orbital shaker or rotator. For sensitive biomolecules, the reaction can be performed at 4°C for 24-48 hours.
- **Purification:** Purify the final conjugated nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes) to remove any unreacted azide-modified molecules.
- **Washing and Storage:** Wash the nanoparticle pellet twice with PBS (pH 7.4). Resuspend the final product in a suitable storage buffer and store at 4°C.

Visualizations



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Caption: Experimental workflow for nanoparticle coating and bioconjugation.



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Caption: Logical relationship of linker components and their functions.

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